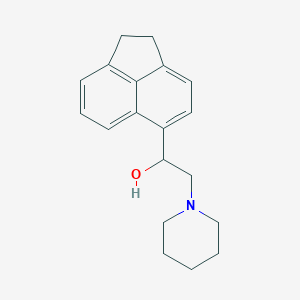![molecular formula C9H16 B14726688 Bicyclo[6.1.0]nonane CAS No. 39124-79-3](/img/structure/B14726688.png)
Bicyclo[6.1.0]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[6.1.0]nonane is a bicyclic hydrocarbon with the molecular formula C₉H₁₆. It is characterized by its unique structure, which consists of two fused rings sharing two carbon atoms, known as bridgehead carbons. This compound is of interest due to its strained ring system, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bicyclo[6.1.0]nonane can be synthesized through various methods, including:
Cyclization Reactions: One common method involves the cyclization of appropriate precursors under specific conditions. For example, the cyclization of 1,6-heptadiene in the presence of a catalyst can yield this compound.
Photochemical Reactions: Another method involves the photochemical cyclization of suitable dienes. This process typically requires ultraviolet light and a photosensitizer to facilitate the reaction.
Industrial Production Methods: While industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply to its production.
Chemical Reactions Analysis
Types of Reactions: Bicyclo[6.1.0]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated hydrocarbons.
Substitution: Halogenation reactions, such as chlorination or bromination, can introduce halogen atoms into the bicyclic structure.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Chlorine or bromine gas, often in the presence of light or a catalyst.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated this compound derivatives.
Scientific Research Applications
Bicyclo[6.1.0]nonane has several applications in scientific research:
Chemistry: It serves as a model compound for studying ring strain and reactivity in bicyclic systems.
Biology: Derivatives of this compound are used in the synthesis of biologically active molecules.
Medicine: The compound’s derivatives are explored for potential therapeutic applications, including as intermediates in drug synthesis.
Industry: this compound and its derivatives are used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of bicyclo[6.1.0]nonane involves its interaction with various molecular targets and pathways. Due to its strained ring system, the compound exhibits high reactivity, making it a useful intermediate in chemical reactions. The specific pathways and targets depend on the nature of the derivatives and the reactions they undergo.
Comparison with Similar Compounds
Bicyclo[4.3.0]nonane: Another bicyclic compound with a different ring structure, used in similar applications.
Bicyclo[3.3.1]nonane: Known for its biological activity and use in asymmetric catalysis.
Uniqueness: Bicyclo[6.1.0]nonane is unique due to its larger ring size and the specific strain associated with its structure. This strain influences its reactivity and makes it a valuable compound for studying ring strain and developing new chemical reactions.
Properties
CAS No. |
39124-79-3 |
|---|---|
Molecular Formula |
C9H16 |
Molecular Weight |
124.22 g/mol |
IUPAC Name |
bicyclo[6.1.0]nonane |
InChI |
InChI=1S/C9H16/c1-2-4-6-9-7-8(9)5-3-1/h8-9H,1-7H2 |
InChI Key |
FYECUAIUGWFPJF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2CC2CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


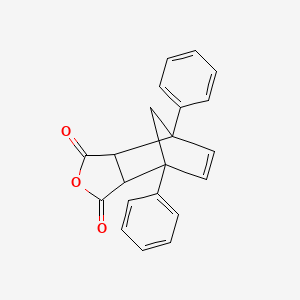
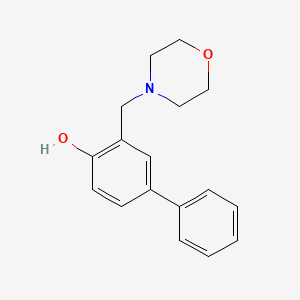
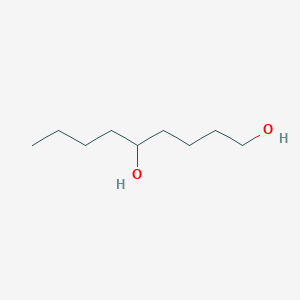
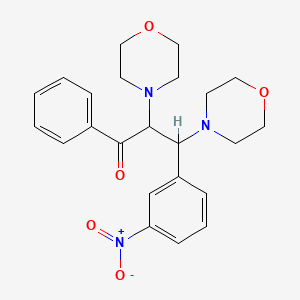
![2-(10,11-Dihydro-5h-dibenzo[b,f]borepin-5-yloxy)ethanamine](/img/structure/B14726671.png)
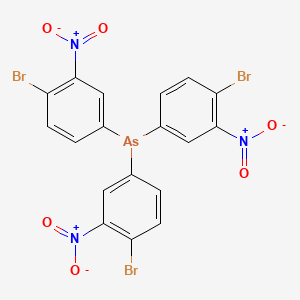
![Bicyclo[6.1.0]nonane](/img/structure/B14726680.png)
![N-[4-[(E)-(carbamothioylhydrazinylidene)methyl]-3-methylphenyl]acetamide](/img/structure/B14726685.png)


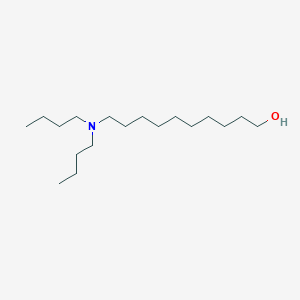
silane](/img/structure/B14726699.png)
